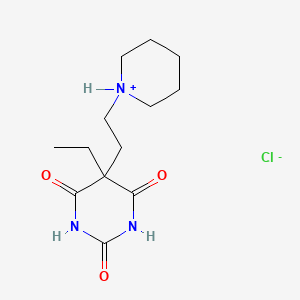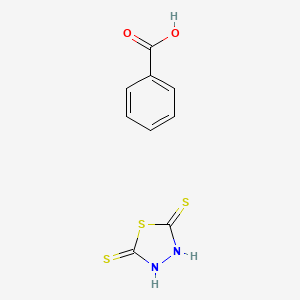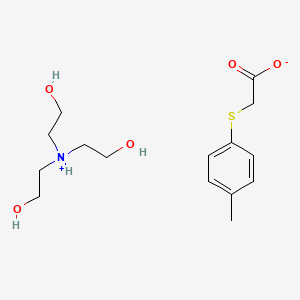
(4-Methylphenylthio)acetic acid triethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenylthio)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Methylphenylthio)acetic acid and triethanolamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenylthio)acetic acid triethanolamine typically involves the reaction of (4-Methylphenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include (4-Methylphenylthio)acetic acid, triethanolamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for industrial applications .
化学反应分析
Types of Reactions
(4-Methylphenylthio)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the (4-Methylphenylthio) group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols .
科学研究应用
(4-Methylphenylthio)acetic acid triethanolamine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methylphenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)acetic acid: Similar in structure but with a methoxy group instead of a methylthio group.
(4-Methylphenyl)acetic acid: Lacks the thio group, making it less reactive in certain chemical reactions.
Triethanolamine: A component of the compound, used widely in various applications
Uniqueness
(4-Methylphenylthio)acetic acid triethanolamine is unique due to the presence of both the (4-Methylphenylthio) group and triethanolamine moiety, which confer distinct chemical and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
属性
CAS 编号 |
102582-88-7 |
|---|---|
分子式 |
C15H25NO5S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H10O2S.C6H15NO3/c1-7-2-4-8(5-3-7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
InChI 键 |
KOOKZKIVNMVZBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH+](CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)
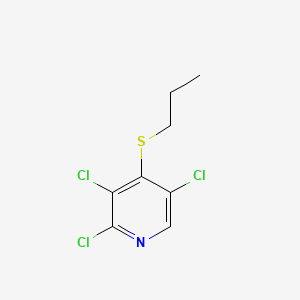
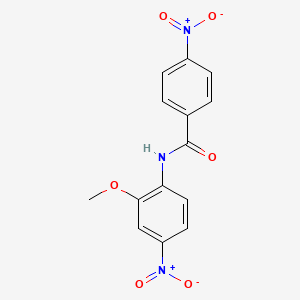
![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
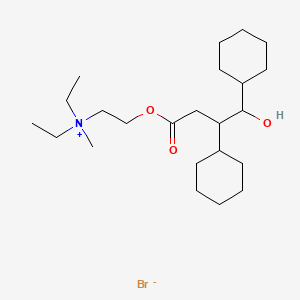
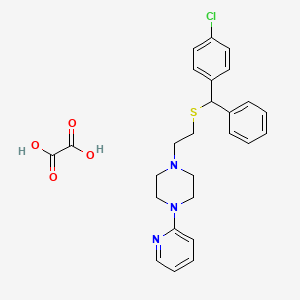
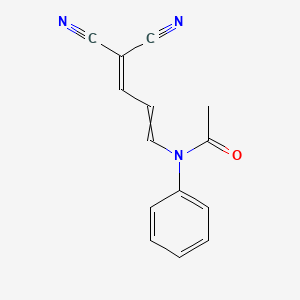
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
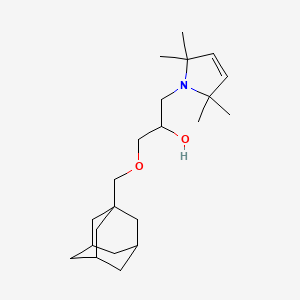
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)

